

Application Notes and Protocols for Oral Administration of Dapansutrile in Rats

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Compound of Interest

Compound Name: Dapansutrile

Cat. No.: B1669814

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Introduction

Dapansutrile (also known as OLT1177) is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, including Interleukin-1 β (IL-1 β) and Interleukin-18 (IL-18).[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. **Dapansutrile**, as an orally active small molecule, presents a promising therapeutic agent for studying and potentially treating such conditions.[1] These application notes provide a detailed protocol for the administration of **Dapansutrile** to rats via oral gavage, a common and effective method for precise oral dosing in preclinical research.

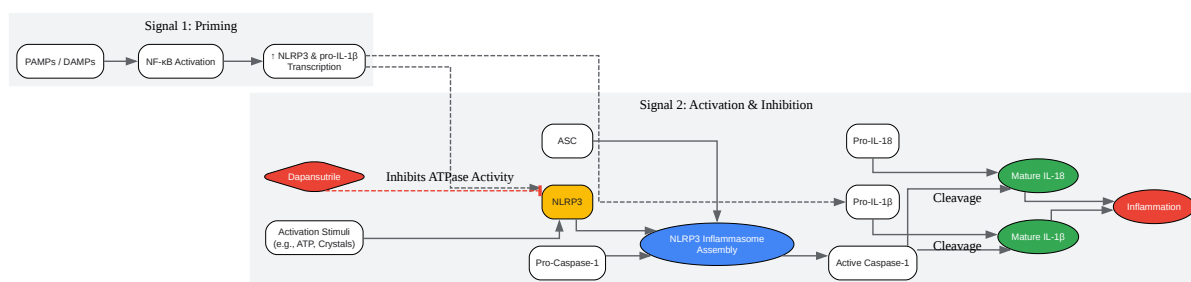
Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies involving the oral administration of **Dapansutrile** in rodents.

Parameter	Species	Dosage	Dosing Frequency	Vehicle	Study Focus	Reference
Dapansutril	Rat	200 mg/kg/day	Once daily	Not Specified in Abstract	Atrial Fibrillation	[3]
Dapansutril	Mouse	60 mg/kg	Twice daily	Distilled Water	Experimental Autoimmune Encephalomyelitis	[4]
Dapansutril	Mouse	100 mg/kg	Not Specified	Not Specified	Interstitial Cystitis	

Signaling Pathway: Dapansutril Inhibition of the NLRP3 Inflammasome

Dapansutril exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 inflammasome. The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leads to the upregulation of NLRP3 and pro-IL-1 β . The second "activation" signal, triggered by a wide range of stimuli including ATP, crystalline substances, and mitochondrial dysfunction, leads to the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1 β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. **Dapansutril** is understood to inhibit the ATPase activity of NLRP3, thereby preventing the assembly of the inflammasome complex and the subsequent downstream inflammatory cascade.[2]

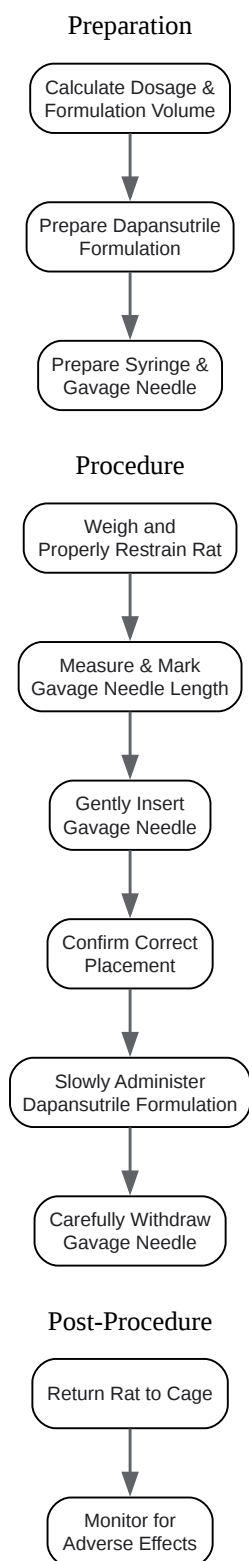


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Caption: **Dapansutrile** inhibits the NLRP3 inflammasome signaling pathway.

Experimental Workflow: Oral Gavage Administration

The following diagram outlines the general workflow for administering **Dapansutrile** to rats via oral gavage.



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Caption: Experimental workflow for **Dapansutrile** oral gavage in rats.

Experimental Protocol: Oral Gavage of Dapansutrile in Rats

This protocol provides a detailed methodology for the safe and effective administration of **Dapansutrile** to rats via oral gavage.

1. Materials:

- **Dapansutrile** (OLT1177) powder
- Vehicle (e.g., distilled water, sterile saline, or a specified formulation vehicle)
- Appropriately sized oral gavage needles for rats (typically 16-18 gauge, with a ball-tip)
- Sterile syringes (1-3 mL, depending on the required volume)
- Animal scale
- Permanent marker
- 70% ethanol for disinfection
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

2. **Dapansutrile** Formulation Preparation:

- Calculate the required amount of **Dapansutrile**: Based on the desired dosage (e.g., 200 mg/kg) and the body weight of the rat, calculate the mass of **Dapansutrile** needed per animal.
- Vehicle Selection: While distilled water has been used in mice, the optimal vehicle for rats should be determined based on the physicochemical properties of **Dapansutrile** and the specific experimental design.^[4] Common vehicles for oral gavage include water, saline, and methylcellulose solutions.
- Formulation:
 - Accurately weigh the calculated amount of **Dapansutrile** powder.

- In a sterile container, dissolve or suspend the **Dapansutrile** in the chosen vehicle to achieve the desired final concentration. Ensure the solution is homogenous. Gentle warming or vortexing may be necessary to aid dissolution, but stability of the compound under these conditions should be verified.
- The final volume to be administered should not exceed 10 mL/kg of the rat's body weight.

3. Oral Gavage Procedure:

- Animal Preparation:
 - Accurately weigh the rat to ensure correct dosage calculation.
 - Properly restrain the rat. One common method is to hold the rat firmly by the scruff of the neck with the thumb and forefinger, extending the head and neck to align the esophagus and stomach. The body of the rat can be supported against the handler's body.
- Gavage Needle Preparation and Measurement:
 - Select a gavage needle of the appropriate size for the rat.
 - Measure the correct insertion depth by placing the tip of the gavage needle at the rat's mouth and extending it to the last rib or xiphoid process. Mark this depth on the needle with a permanent marker. This ensures the needle reaches the stomach without causing injury.
 - Attach the gavage needle to the syringe filled with the **Dapansutrile** formulation. Expel any air bubbles.
- Administration:
 - Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the needle passes the pharynx.
 - Crucially, do not force the needle. If resistance is met, withdraw the needle and re-attempt. Forcing the needle can cause esophageal or tracheal perforation.

- Once the needle is inserted to the pre-marked depth, slowly and steadily depress the syringe plunger to administer the **Dapansutrile** formulation.
- After administration, gently and slowly withdraw the gavage needle.
- Post-Procedure Monitoring:
 - Return the rat to its home cage.
 - Monitor the animal for at least 10-15 minutes for any signs of distress, such as labored breathing, coughing, or regurgitation, which could indicate improper administration into the trachea.
 - Continue to monitor the animal according to the experimental protocol for any other adverse effects.

4. Safety Precautions:

- All procedures should be performed by trained personnel.
- Aseptic techniques should be used when preparing the formulation.
- Proper animal handling and restraint are critical to prevent injury to both the animal and the researcher.
- Always wear appropriate PPE.

Disclaimer: This protocol is intended as a guideline. Researchers should adapt the procedures to their specific experimental needs and in accordance with their institution's animal care and use committee (IACUC) guidelines.

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